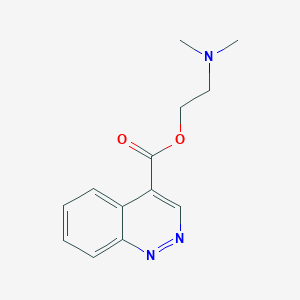![molecular formula C5H8N4O2S B12927328 2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide CAS No. 61320-88-5](/img/structure/B12927328.png)
2-[(5-Sulfanylidene-2,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is an organic compound belonging to the class of triazoles Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide typically involves the reaction of 5-thioxo-4,5-dihydro-1H-1,2,4-triazole with methoxyacetic acid. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Applications De Recherche Scientifique
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole: A parent compound with similar structural features.
5-Thioxo-1,2,4-triazole derivatives: Compounds with variations in the substituents attached to the triazole ring.
Uniqueness
2-((5-Thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)methoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyacetamide moiety differentiates it from other triazole derivatives, potentially leading to unique interactions with biological targets .
Propriétés
Numéro CAS |
61320-88-5 |
|---|---|
Formule moléculaire |
C5H8N4O2S |
Poids moléculaire |
188.21 g/mol |
Nom IUPAC |
2-[(5-sulfanylidene-1,2-dihydro-1,2,4-triazol-3-yl)methoxy]acetamide |
InChI |
InChI=1S/C5H8N4O2S/c6-3(10)1-11-2-4-7-5(12)9-8-4/h1-2H2,(H2,6,10)(H2,7,8,9,12) |
Clé InChI |
RQPDRHMSZDFXKS-UHFFFAOYSA-N |
SMILES canonique |
C(C1=NC(=S)NN1)OCC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


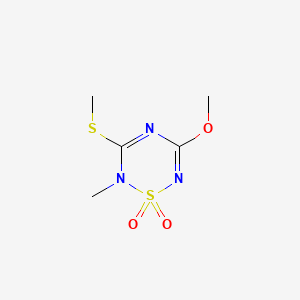
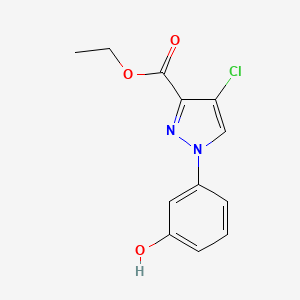
![Sodium (trans-4-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclohexyl)methanesulfonate](/img/structure/B12927263.png)

![3-[(4-Chlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B12927274.png)
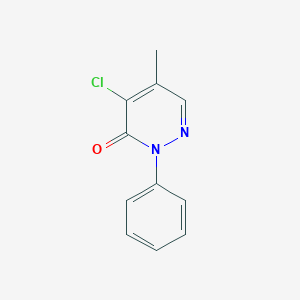
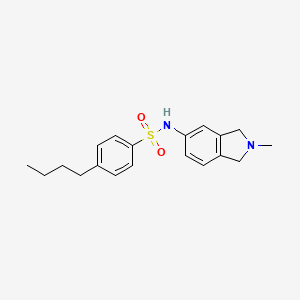


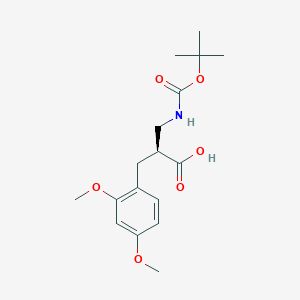

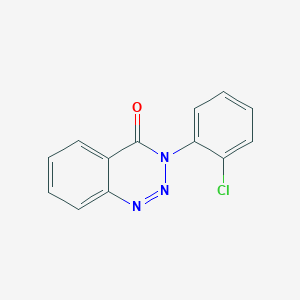
![1-(Imidazo[5,1-b]thiazol-2-yl)propan-1-one](/img/structure/B12927325.png)
